

"physical and chemical properties of Carboxymethyl oxyimino acetophenone"

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Compound of Interest		
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An In-depth Technical Guide to Carboxymethyl Oxyimino Acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl oxyimino acetophenone, scientifically known as 2-((1-

phenylethylidene)aminooxy)acetic acid, is an organic compound with the chemical formula C₁₀H₁₁NO₃. It belongs to the class of O-substituted oximes derived from acetophenone. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

Carboxymethyl oxyimino acetophenone is structurally characterized by an acetophenone core where the carbonyl oxygen is replaced by an oxyimino group, which is further substituted with a carboxymethyl group. This structural feature imparts specific chemical and physical properties to the molecule.



Table 1: Physical and Chemical Properties of

Carboxymethyl Oxyimino Acetophenone

Property	Value	Source/Method
IUPAC Name	2-((1- phenylethylidene)aminooxy)ac etic acid	IUPAC Nomenclature
Synonyms	Carboxymethyl oxyimino acetophenone, Acetophenone O-(carboxymethyl)oxime	
CAS Number	1205-09-0	_
Molecular Formula	C10H11NO3	
Molecular Weight	193.20 g/mol	Calculated
Boiling Point	335.3 °C at 760 mmHg	[1]
Density	1.13 g/cm ³	[1]
рКа	3.10 ± 0.10	Predicted
Melting Point	Data not available	_
Solubility	Data not available	

Spectral Data

While specific experimental spectral data for **Carboxymethyl oxyimino acetophenone** is not readily available in the searched literature, the following tables provide the spectral data for the key precursor, acetophenone oxime, for comparative purposes.

Table 2: Spectral Data of Acetophenone Oxime



Technique	Key Peaks/Shifts
¹H NMR (CDCl₃)	δ 2.34 (s, 3H), 7.41-7.43 (m, 3H), 7.65-7.66 (m, 2H), 9.79 (brs, 1H)[2]
¹³ C NMR (CDCl ₃)	δ 12.5, 126.2, 128.7, 129.4, 136.6, 156.1[2]
FTIR (ATR)	3236, 1497, 1370, 1302, 1005, 925 cm ⁻¹ [2]
Mass Spectrum (ESI)	m/z calcd for $C_8H_{10}NO$ [M+H]+ 136.0762, found 136.0765[2]

Experimental Protocols

The synthesis of **Carboxymethyl oxyimino acetophenone** can be achieved through a two-step process: the formation of acetophenone oxime from acetophenone, followed by the O-alkylation of the oxime with a haloacetic acid derivative, a reaction known as the Williamson ether synthesis.

Step 1: Synthesis of Acetophenone Oxime

This protocol is adapted from established procedures for the synthesis of oximes.

Materials:

- Acetophenone
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Sodium acetate
- Ethanol
- Water

Procedure:

• Dissolve acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.



- In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in a minimal amount of warm water.
- Add the aqueous solution to the ethanolic solution of acetophenone.
- Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
- Collect the solid product by vacuum filtration, wash with cold water, and then a small amount
 of cold ethanol.
- Dry the product to obtain acetophenone oxime.

Purification: The crude acetophenone oxime can be purified by recrystallization from a suitable solvent such as aqueous ethanol or a mixture of ethyl acetate and hexane.

Step 2: Synthesis of Carboxymethyl Oxyimino Acetophenone (Williamson Ether Synthesis)

This proposed protocol is based on the principles of the Williamson ether synthesis for the O-alkylation of oximes.

Materials:

- Acetophenone oxime (from Step 1)
- Chloroacetic acid or Ethyl chloroacetate
- A suitable base (e.g., Sodium hydroxide, Potassium carbonate)
- A suitable solvent (e.g., Ethanol, Acetone, Dimethylformamide)

Procedure:

Dissolve acetophenone oxime (1.0 equivalent) in the chosen solvent in a round-bottom flask.



- Add the base (1.1-2.0 equivalents) to the solution and stir for a period to form the oximate anion.
- Add chloroacetic acid or its ester (1.0-1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- If an ester was used, hydrolyze the ester to the carboxylic acid by adding an aqueous base and heating.
- Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 2-3
 to precipitate the carboxylic acid product.
- Collect the crude product by vacuum filtration and wash with cold water.

Purification: The crude **Carboxymethyl oxyimino acetophenone** can be purified by recrystallization. Based on the purification of similar phenoxyacetic acids, recrystallization from hot water or aqueous ethanol is a potential method.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of **Carboxymethyl oxyimino acetophenone** are limited in the reviewed literature, the structural motifs present in the molecule suggest potential for several pharmacological effects. Derivatives of phenoxyacetic acid have been reported to possess anti-inflammatory properties, and various oxime derivatives have demonstrated antimicrobial and enzyme-inhibiting activities.

Potential Anti-Inflammatory Activity

The phenoxyacetic acid moiety is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). These drugs typically exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.



Below is a conceptual signaling pathway illustrating the potential mechanism of antiinflammatory action.

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Potential Antimicrobial Activity

Oxime derivatives have been investigated for their antimicrobial properties. The mechanism of action can vary, but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways.

The following diagram illustrates a generalized workflow for screening antimicrobial activity.

Caption: Workflow for evaluating antimicrobial activity.

Potential Enzyme Inhibition

The aminooxyacetic acid moiety is a known inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases. This inhibition occurs through the formation of a stable oxime with the PLP cofactor, rendering the enzyme inactive.

The logical relationship of this enzyme inhibition is depicted below.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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